1-Ethyl-3-(2-methylhydrazono)indolin-2-one 1-Ethyl-3-(2-methylhydrazono)indolin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17586528
InChI: InChI=1S/C11H13N3O/c1-3-14-9-7-5-4-6-8(9)10(11(14)15)13-12-2/h4-7,15H,3H2,1-2H3
SMILES:
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol

1-Ethyl-3-(2-methylhydrazono)indolin-2-one

CAS No.:

Cat. No.: VC17586528

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-3-(2-methylhydrazono)indolin-2-one -

Specification

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
IUPAC Name 1-ethyl-3-(methyldiazenyl)indol-2-ol
Standard InChI InChI=1S/C11H13N3O/c1-3-14-9-7-5-4-6-8(9)10(11(14)15)13-12-2/h4-7,15H,3H2,1-2H3
Standard InChI Key GTYCPVCHEIYCSH-UHFFFAOYSA-N
Canonical SMILES CCN1C2=CC=CC=C2C(=C1O)N=NC

Introduction

Chemical Identity and Structural Features

1-Ethyl-3-(2-methylhydrazono)indolin-2-one (C11_{11}H12_{12}N3_3O) belongs to the indolin-2-one family, a class of heterocyclic compounds with a fused benzene-pyrrolidone framework. The core structure features:

  • Ethyl group at position 1: This substitution occurs on the nitrogen atom of the indole ring, influencing electronic properties and solubility .

  • 2-Methylhydrazono moiety at position 3: The hydrazone group (-NH-N=CH3_3) introduces planar rigidity and potential hydrogen-bonding interactions .

Comparative analysis with related structures reveals distinct features:

CompoundPosition 1 SubstitutionPosition 3 SubstitutionKey Differentiator
1-Methyl-3-ethylindolin-2-one MethylEthylLacks hydrazone functionality
(Z)-3-(2-Benzothiazolyl)hydrazonoindolin-2-one HBenzothiazolyl hydrazoneBulkier aromatic substitution

The ethyl group enhances lipophilicity (logP ≈ 2.1), while the hydrazone moiety contributes to tautomeric equilibria, as evidenced by 1^1H NMR studies showing exchange broadening at δ 9.8 ppm .

Synthetic Methodologies

N-Ethylation of Isatin Precursors

The synthesis begins with N-ethylation of isatin (indoline-2,3-dione) using ethyl bromide in the presence of potassium carbonate. This step achieves 1-ethylisatin in 85% yield :

Isatin+C2H5BrK2CO3,DMF1-Ethylisatin\text{Isatin} + \text{C}_2\text{H}_5\text{Br} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{1-Ethylisatin}

Hydrazone Formation

Condensation with methylhydrazine under acidic conditions introduces the hydrazone group :

1-Ethylisatin+CH3NHNH2HCl, EtOH1-Ethyl-3-(2-methylhydrazono)indolin-2-one\text{1-Ethylisatin} + \text{CH}_3\text{NHNH}_2 \xrightarrow{\text{HCl, EtOH}} \text{1-Ethyl-3-(2-methylhydrazono)indolin-2-one}

Key reaction parameters:

  • Temperature: Reflux at 80°C for 6 hours

  • Yield: 72–78% after recrystallization from ethanol/water

Spectroscopic Characterization

1^11H NMR Analysis (400 MHz, DMSO-d6_66)

  • δ 1.19 (t, J = 6.8 Hz, 3H): Ethyl group methyl protons

  • δ 3.82 (s, 3H): Methyl group of hydrazone

  • δ 7.32–6.98 (m, 4H): Aromatic protons

  • δ 9.76 (s, 1H): Hydrazone NH (exchangeable)

IR Spectroscopy (KBr, cm−1^{-1}−1)

  • 1693: C=O stretch of indolin-2-one

  • 1550: N=N stretch of hydrazone

  • 2956: C-H stretching of ethyl group

Biological Activities and Mechanisms

Cytotoxicity Profile

Preliminary MTT assays against A549 (lung) and MCF-7 (breast) cancer cell lines show IC50_{50} values of 18.3 ± 1.2 μM and 22.7 ± 1.5 μM, respectively . Comparatively, the benzothiazole hydrazone analog exhibits lower potency (IC50_{50} = 34.9 μM), highlighting the importance of the methylhydrazone group.

Antimicrobial Effects

Against Staphylococcus aureus (ATCC 25923):

  • MIC: 64 μg/mL (comparable to ciprofloxacin at 32 μg/mL)

  • Mechanism: Disruption of cell membrane integrity via hydrazone-metal chelation

Comparative Analysis with Structural Analogs

Parameter1-Ethyl-3-(2-methylhydrazono)indolin-2-one3-Ethyl-1-methylindolin-2-one
Molecular Weight201.23 g/mol175.23 g/mol
logP2.11.8
Anticancer IC50_{50}18.3 μM>100 μM
Aqueous Solubility1.2 mg/mL3.4 mg/mL

The hydrazone group enhances target binding but reduces solubility, necessitating prodrug strategies for therapeutic applications.

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